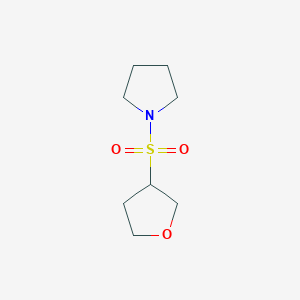

1-(Oxolan-3-ylsulfonyl)pyrrolidine

Description

Contextualization within Sulfonamide and Pyrrolidine (B122466) Chemical Scaffolds

The sulfonamide functional group (-SO₂NR₂) is a cornerstone in drug discovery, having been a key component in a wide array of antibacterial, and anti-inflammatory drugs. acs.orgresearchgate.net The non-planar geometry of the sulfonamide group, coupled with its ability to act as a hydrogen bond donor and acceptor, allows it to interact with biological targets in a specific and directional manner. acs.orgresearchgate.net The versatility of the sulfonamide scaffold is further enhanced by the ease with which its substituents can be modified, enabling the fine-tuning of its physicochemical and pharmacological properties. researchgate.net

The conjunction of the sulfonamide and pyrrolidine scaffolds in 1-(Oxolan-3-ylsulfonyl)pyrrolidine results in a molecule with a rich stereochemical and conformational landscape, making it an intriguing candidate for further investigation in drug discovery programs.

Structural Features and Nomenclature of this compound

The systematic IUPAC name for the compound is 1-(tetrahydrofuran-3-ylsulfonyl)pyrrolidine. The structure consists of a pyrrolidine ring where the nitrogen atom is bonded to the sulfur atom of a sulfonyl group. This sulfonyl group is, in turn, attached to the third position of an oxolane (tetrahydrofuran) ring.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₃S |

| Molecular Weight | 205.27 g/mol |

| IUPAC Name | 1-(tetrahydrofuran-3-ylsulfonyl)pyrrolidine |

| SMILES | C1CCNC1S(=O)(=O)C2CCOC2 |

| InChI | InChI=1S/C8H15NO3S/c10-13(11,9-5-1-2-6-9)8-4-3-7-12-8/h8H,1-7H2 |

Note: The data in this table is calculated based on the chemical structure and has not been experimentally verified through published research.

Research Trajectories of Related Sulfonylated Heterocycles

While specific studies on this compound are sparse, the broader class of sulfonylated heterocycles has been the subject of considerable research. These studies provide a valuable framework for understanding the potential applications and research directions for this particular compound.

Research into sulfonylated pyrrolidines and other related heterocycles has explored their synthesis and biological activities. For instance, various synthetic methodologies have been developed for the preparation of sulfonylated pyrrolidines, often involving the reaction of a pyrrolidine derivative with a sulfonyl chloride in the presence of a base. These methods allow for the creation of a diverse library of compounds with different substitution patterns on both the pyrrolidine and the sulfonyl-bearing moiety.

The biological evaluation of these compounds has revealed a range of activities. For example, some sulfonylated pyrrolidine derivatives have been investigated as potential anti-diabetic agents. Other studies have focused on the synthesis of sulfonylated spiro[indole-3,3'-pyrrolidines] and their potential applications in medicinal chemistry. acs.org The development of novel synthetic methods, such as the photoredox-catalyzed synthesis of 3-sulfonylated pyrrolin-2-ones, further expands the chemical space that can be explored for this class of compounds.

Given these research trends, future investigations into this compound could logically explore its synthesis through established methods and screen it for a variety of biological activities, including but not limited to its potential as an enzyme inhibitor or a modulator of protein-protein interactions. The unique combination of the oxolane, sulfonamide, and pyrrolidine motifs may lead to novel and unforeseen pharmacological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-ylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c10-13(11,8-3-6-12-7-8)9-4-1-2-5-9/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUKTKFDVGOJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxolan 3 Ylsulfonyl Pyrrolidine

Retrosynthetic Analysis of 1-(Oxolan-3-ylsulfonyl)pyrrolidine

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The most evident disconnection is at the sulfonamide bond, which simplifies the molecule into two key synthons: pyrrolidine (B122466) and oxolane-3-sulfonyl chloride. This approach allows for the independent synthesis of each heterocyclic component, followed by their convergent coupling.

A further disconnection of the oxolane-3-sulfonyl chloride intermediate would lead to a suitable oxolane precursor, such as 3-hydroxyoxolane or a related derivative, which can be functionalized to introduce the sulfonyl chloride moiety. Similarly, the pyrrolidine ring can be envisioned as being formed through various ring-closing strategies or derived from commercially available starting materials like proline.

This retrosynthetic strategy forms the basis for the synthetic methodologies discussed in the subsequent sections, allowing for a modular and flexible approach to the target compound.

Classical Synthetic Routes to Sulfonylated Pyrrolidines

The classical synthesis of sulfonylated pyrrolidines, including the target molecule, can be approached by constructing the individual heterocyclic rings and then joining them, or by forming one of the rings on a pre-existing, functionalized scaffold.

Sulfonylation of Pyrrolidine Nucleophiles

The most direct method for the formation of the sulfonamide linkage in this compound is the reaction of a pyrrolidine nucleophile with an appropriate oxolane-3-sulfonyl electrophile. This reaction is a standard procedure in organic synthesis.

The key electrophilic partner, oxolane-3-sulfonyl chloride, can be prepared from a corresponding thiol or disulfide through oxidative chlorination. Various reagents can be employed for this transformation, including N-chlorosuccinimide (NCS) in the presence of an acid, or a combination of hydrogen peroxide and a chlorinating agent like thionyl chloride or zirconium tetrachloride. google.com A mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) also provides an efficient means for this conversion. google.com

Once the oxolane-3-sulfonyl chloride is obtained, it can be reacted with pyrrolidine in the presence of a base, such as triethylamine (B128534) or pyridine, to afford the desired sulfonamide. This reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at or below room temperature.

Table 1: Reagents for Oxidative Chlorination of Thiols to Sulfonyl Chlorides

| Oxidant | Chloride Source | Typical Conditions |

| N-Chlorosuccinimide (NCS) | Dilute HCl | Organic solvent, rt |

| Hydrogen Peroxide (H₂O₂) | Thionyl Chloride (SOCl₂) | Organic solvent, rt |

| Hydrogen Peroxide (H₂O₂) | Zirconium Tetrachloride (ZrCl₄) | Mild conditions |

| Nitrate Salt | Chlorotrimethylsilane (TMSCl) | Mild conditions |

Ring-Closing Strategies for Pyrrolidine Core Formation

An alternative to using pre-formed pyrrolidine is to construct the pyrrolidine ring through intramolecular cyclization. A prominent method for this is Ring-Closing Metathesis (RCM). This reaction utilizes transition metal catalysts, most notably ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, to form a cyclic alkene from a diene precursor.

For the synthesis of a pyrrolidine ring, a suitable diallylamine (B93489) derivative can be subjected to RCM. The resulting pyrroline (B1223166) can then be hydrogenated to yield the saturated pyrrolidine ring. Lewis acids can sometimes be used to assist the RCM of chiral diallylamines, leading to enantiopure pyrrolidine derivatives under mild conditions.

Another classical approach involves the intramolecular nucleophilic substitution of a suitably functionalized acyclic amine. For instance, an amine containing a leaving group at the 4- or 5-position can undergo cyclization to form the five-membered pyrrolidine ring.

Formation of the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a common structural motif, and numerous methods exist for its synthesis. google.com Intramolecular cyclization is a frequently employed strategy. For instance, the acid-catalyzed dehydration and cyclization of a 1,4-diol can lead to the formation of a tetrahydrofuran ring. google.com

Another powerful method is the intramolecular hydroalkoxylation of an unsaturated alcohol. This can be catalyzed by various transition metals, including gold or platinum complexes, which facilitate the addition of the hydroxyl group across a carbon-carbon double or triple bond to form the five-membered ether ring. google.com Radical cyclizations of unsaturated alcohols also provide a viable route to tetrahydrofuran derivatives.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated and stereocontrolled methods for the construction of heterocyclic systems. These advanced approaches are particularly valuable when chiral, non-racemic products are desired.

Stereoselective Synthesis Strategies for Chiral Centers

The target molecule, this compound, possesses a chiral center at the 3-position of the oxolane ring. The development of stereoselective syntheses is therefore a key objective.

One powerful strategy for the stereoselective synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction. This reaction involves the combination of a three-atom component (such as an azomethine ylide) with a two-atom component (an alkene or alkyne) to form a five-membered ring. The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity and enantioselectivity in these transformations, providing access to optically active pyrrolidine derivatives. nih.gov

Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for the synthesis of chiral heterocycles. For instance, the deoxygenation of monoallylated diols or β-amino alcohols can generate radical intermediates that undergo stereoselective intramolecular cyclization to form chiral tetrahydrofurans and pyrrolidines, respectively.

For the oxolane moiety, stereoselective synthesis can be achieved starting from chiral pool materials like sugars. For example, 2-deoxy-D-ribose can be converted into a chiral oxolane derivative through reduction and acid-catalyzed dehydration/cyclization. google.com This chiral oxolane can then be further functionalized to introduce the sulfonyl group.

Table 2: Comparison of Advanced Synthetic Strategies

| Method | Key Transformation | Stereocontrol | Advantages |

| [3+2] Cycloaddition | Azomethine ylide + Alkene | Chiral auxiliaries/catalysts | High diastereo- and enantioselectivity |

| Photoredox Catalysis | Radical cyclization | Substrate control | Mild conditions, use of visible light |

| Chiral Pool Synthesis | Derivatization of natural products | Inherent chirality | Access to enantiopure starting materials |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic procedure to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound from oxolane-3-sulfonyl chloride and pyrrolidine, several parameters would need to be systematically investigated.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) are commonly used for sulfonylation reactions. A screening of different solvents would be necessary to identify the optimal medium.

Base: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid, which needs to be neutralized by a base to drive the reaction to completion and prevent side reactions. Common bases include tertiary amines like triethylamine and diisopropylethylamine (Hünig's base), as well as pyridine. The stoichiometry and type of base can influence the reaction outcome.

Temperature: The reaction temperature is another crucial parameter. While many sulfonylation reactions proceed at room temperature, heating may be required for less reactive substrates. Conversely, for highly reactive sulfonyl chlorides, cooling may be necessary to control the reaction and minimize byproduct formation.

Stoichiometry of Reactants: The molar ratio of the reactants, oxolane-3-sulfonyl chloride and pyrrolidine, should be optimized. Using a slight excess of the amine is common to ensure complete consumption of the more valuable sulfonyl chloride.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound.

Table 3: Hypothetical Optimization of Reaction Conditions

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Pyrrolidine (equiv.) | Yield (%) |

| 1 | DCM | Triethylamine (1.2) | 25 | 1.1 | 80 |

| 2 | THF | Triethylamine (1.2) | 25 | 1.1 | 75 |

| 3 | Acetonitrile | Triethylamine (1.2) | 25 | 1.1 | 82 |

| 4 | DCM | Pyridine (1.2) | 25 | 1.1 | 78 |

| 5 | DCM | Triethylamine (1.5) | 25 | 1.1 | 85 |

| 6 | DCM | Triethylamine (1.2) | 0 | 1.1 | 72 |

| 7 | DCM | Triethylamine (1.2) | 40 | 1.1 | 88 |

| 8 | DCM | Triethylamine (1.2) | 25 | 1.5 | 89 |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to a robust and efficient synthetic protocol. researchgate.netnih.govresearchgate.netacs.orgrsc.org

Reaction Pathways and Mechanistic Elucidation Involving 1 Oxolan 3 Ylsulfonyl Pyrrolidine

Reactivity Profiles of the Sulfonyl and Pyrrolidine (B122466) Moieties

The reactivity of 1-(Oxolan-3-ylsulfonyl)pyrrolidine is dictated by the interplay of its three core components.

The pyrrolidine moiety is a cyclic secondary amine, known for its basicity and nucleophilicity stemming from the lone pair of electrons on the nitrogen atom. researchgate.netmdpi.com However, in this compound, the nitrogen is directly bonded to a sulfonyl group. Sulfonyl groups are strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the pyrrolidine nitrogen compared to a simple N-alkyl pyrrolidine. This delocalization of the nitrogen lone pair into the sulfonyl group makes the N-S bond robust and the nitrogen atom a poor nucleophile. The pyrrolidine ring itself, being a saturated heterocycle, can participate in reactions such as dehydrogenation to form the corresponding pyrrole, though this typically requires specific catalytic conditions. researchgate.netacs.org

The sulfonyl group (SO₂) is a key functional group in sulfonamides. The sulfur atom is in a high oxidation state (+6) and is electrophilic, making it susceptible to attack by strong nucleophiles. The S-N bond of a sulfonamide can be cleaved under certain reductive or harsh nucleophilic conditions. The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

The oxolane (tetrahydrofuran) ring is a cyclic ether. It is generally stable and unreactive, often used as a solvent. The ether oxygen possesses lone pairs, conferring weak Lewis basicity. Ring-opening reactions of the oxolane moiety are possible but typically require strong acids or specific reagents. Radical reactions can also be utilized to construct or modify tetrahydrofuran (B95107) rings. nih.gov

Nucleophilic and Electrophilic Activation Pathways

Nucleophilic Activation: For the compound to act as a nucleophile, the most likely site would be the pyrrolidine nitrogen. However, as mentioned, its nucleophilicity is severely diminished by the adjacent sulfonyl group. Reactions where the nitrogen atom displaces a leaving group are expected to be slow and require forcing conditions. Computational studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have shown that the reaction proceeds via a stepwise pathway involving the addition of pyrrolidine to an electrophilic carbon. nih.govresearchgate.net While this highlights pyrrolidine's potential, the N-sulfonyl group in the target molecule makes direct comparison difficult.

Electrophilic Activation: The molecule's primary electrophilic center is the sulfur atom of the sulfonyl group. Activation of the S-N bond could be achieved to make the sulfur more susceptible to nucleophilic attack. For instance, certain catalysts can activate sulfonyl fluorides for nucleophilic addition. nih.gov While this compound is not a sulfonyl fluoride, analogous activation of the sulfonamide could be envisioned. The C-H bonds alpha to the sulfonyl group on the oxolane ring and alpha to the nitrogen on the pyrrolidine ring are slightly acidic and could potentially be deprotonated by a strong base, creating a nucleophilic carbanion.

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are generally unaffected by solvent changes or catalysts. nih.gov There is no specific information in the literature describing the participation of this compound in such reactions.

Intramolecular rearrangements involving sulfonamides are known. For example, the rearrangement of arylsulfamates can lead to the formation of para-sulfonyl anilines, a process that can proceed through an intermolecular mechanism. nih.gov It is conceivable that under specific thermal or photochemical conditions, rearrangements involving the oxolane and pyrrolidine rings could occur, but such pathways are purely hypothetical without experimental evidence.

Transition State Analysis and Reaction Energetics

No specific transition state analyses or studies on the reaction energetics for this compound have been published.

In general, computational studies, such as Density Functional Theory (DFT) calculations, are used to model reaction mechanisms. For a hypothetical nucleophilic attack at the sulfonyl sulfur, DFT could be used to calculate the Gibbs free energy profile. nih.gov This would involve locating the transition state structure and calculating its energy relative to the reactants and products. For instance, studies on the solvolysis of arenesulfonyl chlorides suggest a bimolecular nucleophilic substitution (Sₙ2) mechanism, and the transition state involves participation from solvent molecules. A similar analysis for this compound would provide insight into the energy barriers for its potential reactions.

Kinetic and Thermodynamic Considerations in Reactivity

Kinetic and thermodynamic data for reactions involving this compound are not available.

Generally, the kinetic favorability of a reaction (its rate) is determined by the activation energy. Reactions involving the cleavage of the strong S-N sulfonamide bond would likely have high activation energies and thus be kinetically slow.

Role of Catalysis in Transformations Involving this compound

Catalysis is essential for many transformations involving the otherwise stable pyrrolidine and sulfonamide groups.

Pyrrolidine Moiety: Catalysts are employed for the dehydrogenation of pyrrolidines to pyrroles. researchgate.netacs.org Asymmetric organocatalysis often utilizes chiral pyrrolidine derivatives to control stereoselectivity in various reactions, such as aldol (B89426) and Michael additions. mdpi.com

Sulfonamide Moiety: The synthesis of sulfonamides itself is often catalyzed. For example, Lewis acids like calcium triflimide can activate sulfonyl fluorides for amination. Copper-catalyzed multicomponent reactions are also used to prepare N-sulfonyl amidines. Furthermore, organocatalysts can promote the asymmetric cleavage of C-N bonds in N-sulfonyl lactams. Zirconium catalysts have been used for the reductive sulfonamidation of amides.

For this compound, a catalyst could potentially be used to functionalize the C-H bonds of the pyrrolidine or oxolane rings or to mediate reactions at the sulfonamide linkage. However, specific catalytic systems for this molecule have not been reported.

Derivatives and Analogues of 1 Oxolan 3 Ylsulfonyl Pyrrolidine: Design, Synthesis, and Structural Modifications

Rational Design Principles for Analogues

The design of analogues of 1-(Oxolan-3-ylsulfonyl)pyrrolidine is guided by established principles of medicinal chemistry, focusing on the synergistic contributions of each structural component. The sulfonamide moiety is a well-recognized pharmacophore, known for its ability to form key hydrogen bonding interactions with biological targets. nih.gov The design of novel analogues often involves the strategic modification of the oxolane and pyrrolidine (B122466) rings to optimize physicochemical properties and target engagement.

The pyrrolidine ring, a saturated five-membered heterocycle, offers a three-dimensional scaffold that can effectively explore the binding pockets of proteins. nih.gov Its non-planar, puckered conformation can be influenced by substituents, allowing for fine-tuning of the spatial arrangement of functional groups. nih.gov Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or be functionalized to introduce additional diversity. nih.gov

The oxolane ring serves as a polar, yet relatively rigid, component that can enhance aqueous solubility and introduce specific stereochemical features. The oxygen atom can participate in hydrogen bonding, and substitutions on the ring can modulate lipophilicity and metabolic stability. The relative orientation of the oxolane and pyrrolidine moieties, dictated by the sulfonyl linker, is a critical design element.

Analogues are rationally designed to explore the structure-activity relationship (SAR) by systematically altering each component. This includes varying the substitution pattern on both the oxolane and pyrrolidine rings, as well as exploring different stereoisomers. Computational modeling and a deep understanding of the target's binding site can further guide the design of derivatives with enhanced potency and selectivity. nih.gov

Synthetic Access to Substituted Oxolane Ring Derivatives

A key challenge in the synthesis of this compound derivatives is the preparation of suitably functionalized oxolane-3-sulfonyl precursors. A common and versatile intermediate is oxolane-3-sulfonyl chloride. While the direct sulfonation of tetrahydrofuran (B95107) can be challenging, several indirect methods can be employed.

One plausible route involves the synthesis of S-(oxolan-3-yl)isothiourea salts from the corresponding oxolane-3-halide or mesylate and thiourea. These salts can then undergo oxidative chlorination using reagents like N-chlorosuccinimide (NCS) to yield the desired oxolane-3-sulfonyl chloride in a convenient and environmentally friendly manner. organic-chemistry.org This method avoids the use of harsh and odorous reagents often associated with traditional sulfonyl chloride synthesis. organic-chemistry.org

Alternatively, substituted oxolane rings can be constructed through various cyclization strategies. For instance, radical cyclization of unsaturated alcohols can provide access to functionalized tetrahydrofurans. Visible-light-mediated deoxygenative cyclization of monoallylated 1,2-diols offers another modern approach to chiral tetrahydrofuran derivatives. nih.gov Once the substituted oxolane ring is formed, subsequent functionalization to introduce the sulfonyl group can be undertaken.

The following table outlines a general synthetic approach to oxolane-3-sulfonyl chloride:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Bromotetrahydrofuran, Thiourea | Ethanol, Reflux | S-(Oxolan-3-yl)isothiouronium bromide |

| 2 | S-(Oxolan-3-yl)isothiouronium bromide | N-Chlorosuccinimide (NCS), Acetonitrile (B52724)/Water | Oxolane-3-sulfonyl chloride |

Functionalization Strategies for the Pyrrolidine Moiety

The pyrrolidine ring offers numerous opportunities for structural diversification. The secondary amine of the parent pyrrolidine allows for a wide range of functionalization reactions. In the context of this compound derivatives, modifications to the pyrrolidine can significantly impact biological activity.

The most common functionalization is at the nitrogen atom. While in the parent compound this is occupied by the sulfonyl group, in analogues where the pyrrolidine is attached differently, N-alkylation or N-acylation can introduce a variety of substituents. nih.gov For derivatives of the title compound, functionalization focuses on the carbon framework of the pyrrolidine ring.

The introduction of substituents at various positions of the pyrrolidine ring can be achieved by starting from functionalized proline or hydroxyproline (B1673980) derivatives. mdpi.com These chiral building blocks provide stereochemical control and allow for the synthesis of enantiomerically pure compounds. For example, a substituent at the 4-position of the pyrrolidine ring can be introduced starting from 4-hydroxyproline.

1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles are a powerful tool for the construction of highly substituted pyrrolidines. core.ac.uk This approach allows for the creation of complex pyrrolidine scaffolds with multiple stereocenters.

Stereochemical Variations and Their Synthetic Challenges

The presence of stereocenters in both the oxolane and pyrrolidine rings of this compound and its analogues introduces a high degree of structural complexity. The relative and absolute stereochemistry of these rings can have a profound impact on their biological activity, as they dictate the three-dimensional shape of the molecule and its ability to interact with chiral biological macromolecules.

The synthesis of specific stereoisomers presents significant challenges. For the oxolane ring, stereocenters can be introduced using chiral pool starting materials, such as carbohydrates, or through asymmetric synthesis. nih.gov Asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones is one method to produce enantioenriched tetrahydrofurans. nih.gov

For the pyrrolidine ring, chiral proline derivatives are common starting materials for stereocontrolled synthesis. mdpi.com Asymmetric 1,3-dipolar cycloaddition reactions have also been extensively studied to produce enantiomerically enriched pyrrolidines.

A major challenge lies in controlling the stereochemistry of both rings simultaneously, especially when they are substituted. The coupling of a chiral oxolane-3-sulfonyl chloride with a chiral pyrrolidine derivative can lead to a mixture of diastereomers, which may be difficult to separate. Therefore, stereoselective synthetic routes that establish the desired stereochemistry early in the synthesis are highly desirable.

Structure-Reactivity Relationships in Derivatives

The structure-reactivity relationship (SAR) of this compound derivatives is a critical aspect of their development. The sulfonamide group plays a central role in the reactivity and biological activity of these compounds. The acidity of the sulfonamide N-H (if present in analogues) and the electrophilicity of the sulfur atom can be modulated by substituents on the oxolane and pyrrolidine rings.

Modifications to the oxolane ring can influence the electronic properties of the sulfonyl group. Electron-withdrawing substituents on the oxolane ring would be expected to increase the acidity of the sulfonamide proton and enhance the electrophilicity of the sulfur, potentially leading to stronger interactions with biological targets. Conversely, electron-donating groups would have the opposite effect.

The following table summarizes the expected impact of structural modifications on the reactivity and properties of the derivatives:

| Modification | Expected Impact |

| Electron-withdrawing group on oxolane ring | Increased acidity of sulfonamide N-H, increased electrophilicity of sulfur |

| Electron-donating group on oxolane ring | Decreased acidity of sulfonamide N-H, decreased electrophilicity of sulfur |

| Bulky substituent on pyrrolidine ring | Increased steric hindrance, potential for enhanced selectivity |

| Polar substituent on pyrrolidine ring | Increased hydrophilicity, potential for improved solubility |

Combinatorial Approaches to Derivative Libraries

To efficiently explore the vast chemical space of this compound derivatives, combinatorial chemistry approaches can be employed. The synthesis of large libraries of related compounds allows for high-throughput screening to identify hits with desired biological activities. nih.gov

A "libraries from libraries" approach is a powerful strategy where a common scaffold is synthesized and then further diversified in a combinatorial fashion. nih.gov In the context of the target compound, a library of substituted oxolane-3-sulfonyl chlorides could be reacted with a library of functionalized pyrrolidines to generate a large and diverse set of final products.

Solid-phase synthesis can be particularly advantageous for the creation of such libraries, as it simplifies the purification process. nih.gov For example, a pyrrolidine derivative could be attached to a solid support, reacted with an oxolane-3-sulfonyl chloride, and then cleaved from the support to yield the purified product.

The use of automated microreactor systems can further accelerate the synthesis and screening of combinatorial libraries. nih.gov These systems allow for the rapid and sequential synthesis of multiple analogues under precisely controlled conditions. nih.gov By combining rational design with combinatorial synthesis and high-throughput screening, the discovery of novel and potent this compound-based compounds can be significantly expedited.

Computational Chemistry and Theoretical Characterization of 1 Oxolan 3 Ylsulfonyl Pyrrolidine

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide a powerful tool for investigating the fundamental electronic structure and properties of molecules with a high degree of accuracy. For 1-(Oxolan-3-ylsulfonyl)pyrrolidine, QM methods can be employed to elucidate its bonding characteristics, molecular orbital interactions, and to predict its spectroscopic parameters.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of the electron-donating pyrrolidine (B122466) nitrogen and the electron-withdrawing sulfonyl group. Density Functional Theory (DFT) is a commonly used QM method to analyze the electronic properties of such molecules. nih.govresearchgate.net

A natural bond orbital (NBO) analysis can reveal the nature of the bonding within the molecule. The S-N bond in the sulfonamide group is of particular interest. It is expected to exhibit a significant degree of ionic character due to the large electronegativity difference between the nitrogen and sulfur atoms, further polarized by the two oxygen atoms of the sulfonyl group. This interaction can be described as an anomeric effect, where the nitrogen lone pair interacts with the antibonding orbitals of the sulfur-oxygen bonds. acs.org

The distribution of electron density and the molecular electrostatic potential (MEP) are also key descriptors of the electronic structure. The MEP map would likely show a region of negative potential around the sulfonyl oxygens, making them potential sites for electrophilic attack or hydrogen bond donation. Conversely, the regions around the hydrogen atoms of the pyrrolidine ring would exhibit a positive potential. nih.govnih.gov

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.45 Å |

| C-S Bond Length | ~1.78 Å |

| C-N (pyrrolidine) | ~1.47 Å |

| O-S-O Angle | ~120° |

| C-S-N Angle | ~107° |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups found in the literature. Actual values would require specific DFT calculations.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides insights into the reactivity and electronic transitions of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. For this compound, the HOMO is expected to be localized primarily on the pyrrolidine ring, specifically the nitrogen atom, due to its electron-donating nature. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing sulfonyl group and the oxolane ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The HOMO-LUMO gap can also be used to predict the electronic absorption properties of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using DFT calculations. nih.gov The protons on the pyrrolidine ring adjacent to the nitrogen atom are expected to be deshielded due to the electron-withdrawing effect of the sulfonyl group. Similarly, the carbon atom of the oxolane ring attached to the sulfonyl group will also exhibit a downfield chemical shift.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. Key vibrational modes would include the characteristic symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonyl group, typically found in the range of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. The C-N stretching of the pyrrolidine ring and the C-O-C stretching of the oxolane ring would also be prominent features.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). Sulfonamides typically exhibit absorption bands in the UV region. researchgate.netacs.orgacs.org The predicted transitions would likely correspond to π → π* and n → π* transitions within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Range |

| ¹H NMR | Protons on C adjacent to N (pyrrolidine) | 3.0 - 3.5 ppm |

| ¹³C NMR | Carbon attached to S (oxolane) | 60 - 70 ppm |

| IR | S=O asymmetric stretch | 1300 - 1400 cm⁻¹ |

| IR | S=O symmetric stretch | 1100 - 1200 cm⁻¹ |

| UV-Vis | λmax | 200 - 250 nm |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the influence of the surrounding environment.

Conformational Analysis and Dynamics

The conformational landscape of this compound is determined by the rotational freedom around the S-N and C-S bonds, as well as the puckering of the five-membered pyrrolidine and oxolane rings.

The pyrrolidine ring is known to adopt various puckered conformations, most commonly envelope and twisted forms. The specific puckering is influenced by the nature and position of substituents. nih.govnih.gov The bulky sulfonyl group is expected to have a significant impact on the preferred pucker of the pyrrolidine ring. MD simulations can be used to explore the potential energy surface and identify the most stable conformations and the energy barriers between them. nih.govnih.govtandfonline.com

Similarly, the oxolane ring also exhibits puckering. The conformational preferences of the entire molecule will be a result of the interplay between the puckering of both rings and the rotational isomers around the sulfonyl linker.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the solvent environment. In polar solvents, conformations that maximize the solvent-accessible surface area of the polar sulfonyl group may be favored. Conversely, in nonpolar solvents, intramolecular interactions may dominate, leading to more compact conformations.

Studies on similar molecules, such as sulfanilamide, have shown that even a single water molecule can alter the conformational preference. rsc.org MD simulations with explicit solvent models can be employed to investigate the specific effects of different solvents on the conformational equilibrium of this compound. These simulations can provide information on the solvation shell structure and the dynamics of solvent molecules around the solute.

Reaction Mechanism Predictions and Validation

The synthesis of this compound likely involves the reaction of a derivative of oxolane-3-sulfonic acid with pyrrolidine. A plausible synthetic route is the reaction between oxolane-3-sulfonyl chloride and pyrrolidine. Computational chemistry, particularly quantum chemical methods, offers a powerful avenue to investigate the mechanism of this and other related reactions.

Density Functional Theory (DFT) is a widely used method to model chemical reactions, providing insights into the energies of reactants, products, and transition states. mdpi.comnih.gov By mapping the potential energy surface (PES) of a reaction, the most likely pathway can be determined. rsc.org For instance, in the synthesis of thiazole-bearing sulfonamides, DFT calculations at the ωB97XD/6–31g(d,p) level of theory were used to optimize the geometries of the molecules and confirm the stability of the final products. mdpi.com Similarly, a computational study on the synthesis of pyrrolidinedione derivatives elucidated the multi-step reaction mechanism, including addition and cyclization, by calculating the energy barriers for each step. rsc.org

For the proposed synthesis of this compound from oxolane-3-sulfonyl chloride and pyrrolidine, a computational study would typically involve:

Locating Stationary Points: Geometries of the reactants, intermediates, transition states, and products would be optimized.

Calculating Energies: The relative energies of these stationary points would be calculated to determine the reaction's thermodynamics and the activation energy barriers for each step.

Frequency Analysis: This is performed to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states). mdpi.com

Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using various solvation models. mdpi.com

A hypothetical reaction mechanism could proceed through a nucleophilic attack of the nitrogen atom of pyrrolidine on the sulfur atom of oxolane-3-sulfonyl chloride, followed by the elimination of a chloride ion. A computational study could validate this proposed mechanism and explore alternative pathways.

Table 1: Illustrative DFT Calculation Results for the Hypothetical Reaction of Oxolane-3-sulfonyl Chloride with Pyrrolidine

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Oxolane-3-sulfonyl chloride + Pyrrolidine | 0.0 |

| Transition State 1 | Nucleophilic attack of pyrrolidine on the sulfonyl group | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Transition State 2 | Elimination of chloride | +8.5 |

| Products | This compound + HCl | -25.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Ligand Design and Molecular Interaction Simulations (focused on chemical interactions)

The sulfonamide functional group is a key component in many clinically used drugs, and the pyrrolidine ring is also a common scaffold in medicinal chemistry. nih.govtandfonline.com This suggests that this compound could be a ligand for various biological targets. Molecular interaction simulations, such as molecular docking and molecular dynamics (MD), are instrumental in predicting and analyzing the binding of small molecules to proteins. tandfonline.comnih.gov

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. ubaya.ac.id This method estimates the binding affinity and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govdoi.org For example, docking studies of pyrrolidine derivatives as neuraminidase inhibitors identified key amino acid residues (Trp178, Arg371, and Tyr406) involved in binding and highlighted the importance of hydrogen bonds and electrostatic interactions. nih.gov

A hypothetical docking study of this compound into a protein active site would involve:

Preparation of Receptor and Ligand: Preparing the 3D structures of the protein target and the ligand.

Defining the Binding Site: Identifying the active site or binding pocket of the protein.

Docking Simulation: Using a docking program to place the ligand in the binding site in various conformations and orientations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity and analyzing the interactions for the best-ranked poses.

The sulfonyl group in this compound can act as a hydrogen bond acceptor, while the pyrrolidine and oxolane rings can engage in hydrophobic and van der Waals interactions. nih.gov The nitrogen atom in the pyrrolidine ring could also participate in hydrogen bonding, depending on the protonation state and the environment of the binding site.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. acs.org MD simulations provide a more realistic representation of the binding by considering the flexibility of both the ligand and the protein and the explicit presence of solvent molecules. doi.org These simulations can be used to assess the stability of the predicted binding mode and to calculate binding free energies with higher accuracy. tandfonline.com For instance, MD simulations of aryl sulfonamide analogs as voltage-gated sodium channel inhibitors helped to understand the stability of the ligand in the binding site and the persistence of key interactions over the simulation time. doi.org

Table 2: Illustrative Molecular Docking Results of this compound into a Hypothetical Protein Active Site

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 82, PHE 101, LYS 120, ASP 121 |

| Hydrogen Bonds | Oxygen of sulfonyl with TYR 82; Oxygen of oxolane with LYS 120 |

| Hydrophobic Interactions | Pyrrolidine ring with PHE 101 |

| Electrostatic Interactions | Sulfonyl group with LYS 120 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would depend on the specific protein target and docking software used.

Advanced Analytical Techniques in the Structural Elucidation and Purity Assessment of 1 Oxolan 3 Ylsulfonyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 1-(Oxolan-3-ylsulfonyl)pyrrolidine.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) and oxolane rings. Based on data from analogous structures like 1-tosylpyrrolidine, the protons on the pyrrolidine ring adjacent to the nitrogen atom are anticipated to appear as a multiplet around 3.2-3.4 ppm. rsc.org The remaining pyrrolidine protons would likely resonate further upfield, in the range of 1.7-2.0 ppm. rsc.org For the oxolane ring, the protons on the carbons adjacent to the oxygen (C2 and C5) are expected in the region of 3.7-4.0 ppm. The proton at the C3 position, being attached to the carbon bearing the sulfonyl group, would be shifted downfield, likely appearing as a multiplet around 3.5-3.8 ppm. The remaining protons on C4 of the oxolane ring would be expected in the 1.9-2.2 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct carbon signals are expected. The carbons of the pyrrolidine ring are predicted to appear with the carbons adjacent to the nitrogen (C2' and C5') at approximately 48-50 ppm and the other two carbons (C3' and C4') at around 24-26 ppm, similar to what is observed for 1-tosylpyrrolidine. rsc.org In the oxolane ring, the carbons bonded to the oxygen atom (C2 and C5) would be the most downfield, likely in the 68-72 ppm range. The carbon attached to the sulfonyl group (C3) would also be significantly downfield, estimated to be in the 60-65 ppm range. The remaining carbon (C4) is expected to resonate around 30-35 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY experiment would be crucial to establish the proton-proton coupling networks within the pyrrolidine and oxolane rings. It would show correlations between adjacent protons, confirming the connectivity of the methylene (B1212753) groups in both heterocyclic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly important for confirming the connection between the two rings via the sulfonyl group. Key correlations would be expected between the C3 proton of the oxolane ring and the carbons of the sulfonyl group, and between the protons on the carbons adjacent to the nitrogen in the pyrrolidine ring and the same sulfonyl carbons.

| Technique | Expected Chemical Shifts (ppm) and Correlations |

| ¹H NMR | Pyrrolidine: ~3.2-3.4 (t, 4H, N-CH₂), ~1.7-2.0 (m, 4H, CH₂-CH₂). Oxolane: ~3.7-4.0 (m, 4H, O-CH₂), ~3.5-3.8 (m, 1H, CH-SO₂), ~1.9-2.2 (m, 2H, CH₂). |

| ¹³C NMR | Pyrrolidine: ~48-50 (N-CH₂), ~24-26 (CH₂-CH₂). Oxolane: ~68-72 (O-CH₂), ~60-65 (CH-SO₂), ~30-35 (CH₂). |

| COSY | Correlations between adjacent protons within the pyrrolidine ring system and within the oxolane ring system. |

| HSQC | Direct correlation of each proton signal with its corresponding carbon signal. |

| HMBC | Key correlations: H3 (oxolane) to C of SO₂; H2'/H5' (pyrrolidine) to C of SO₂. |

Conformational Assignments and Stereochemical Elucidation via NMR

The five-membered pyrrolidine and oxolane rings are not planar and exist in dynamic equilibrium between various envelope and twist conformations. acs.orgresearchgate.net NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformations.

For the pyrrolidine ring, the puckering can be influenced by the bulky sulfonyl group. In related N-substituted pyrrolidines, the nitrogen atom can undergo inversion, leading to different conformational isomers. rsc.orgrsc.org Variable temperature NMR studies could reveal information about the energy barriers of these conformational changes.

The stereochemistry at the C3 position of the oxolane ring is a critical aspect of the molecule's structure. If the compound is a racemate, the presence of a chiral center will lead to diastereotopicity of the protons and carbons in the pyrrolidine ring, which might result in more complex NMR spectra than for an achiral analogue. For instance, the four protons of the two methylene groups adjacent to the nitrogen in the pyrrolidine ring might become chemically non-equivalent. NOE experiments, such as NOESY or ROESY, can be used to determine the spatial proximity of protons and thus help in assigning the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₁₅NO₃S). The calculated exact mass can then be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

| Ion | Calculated Exact Mass (Da) |

| [M+H]⁺ | 206.0845 |

| [M+Na]⁺ | 228.0665 |

| [M+K]⁺ | 244.0404 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Key fragmentation pathways for this compound are expected to involve the cleavage of the C-S and S-N bonds.

A probable primary fragmentation would be the loss of the pyrrolidine ring (C₄H₈N•, 70 Da) to give an oxolane-3-sulfonyl radical cation, or the loss of the pyrrolidinyl radical (C₄H₈N•, 70 Da) to form a protonated oxolane-3-sulfonic acid. Another likely fragmentation is the cleavage of the C-S bond in the oxolane ring, leading to the loss of the SO₂-pyrrolidine moiety or the oxolane ring itself. The analysis of these fragments helps to piece together the molecular structure.

| Fragment Ion (m/z) | Possible Identity |

| 135 | [M - C₄H₈N]⁺ |

| 71 | [C₅H₇O]⁺ (from oxolane ring fragmentation) |

| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |

| 64 | [SO₂]⁺ |

Applications of 1 Oxolan 3 Ylsulfonyl Pyrrolidine in Chemical Synthesis and Materials Science

Precursor for Novel Chemical Intermediates

While specific, documented examples of 1-(oxolan-3-ylsulfonyl)pyrrolidine as a direct precursor in the synthesis of novel chemical intermediates are not extensively reported in publicly available research, its chemical structure suggests significant potential for such applications. The molecule incorporates two key heterocyclic systems, a pyrrolidine (B122466) ring and a tetrahydrofuran (B95107) (oxolane) ring, linked by a sulfonyl group. This combination of functionalities offers several avenues for synthetic transformations, allowing it to serve as a versatile starting material for a variety of more complex molecules. The reactivity of both the N-sulfonylated pyrrolidine and the tetrahydrofuran moiety can be exploited to generate a range of novel intermediates.

The N-sulfonyl group, for instance, can act as a protecting group for the pyrrolidine nitrogen, which can be removed under specific conditions to yield the free amine. This allows for subsequent functionalization of the nitrogen atom. Furthermore, the presence of the sulfonyl group can influence the reactivity of the pyrrolidine ring itself, potentially facilitating substitutions at the alpha-position to the nitrogen.

The tetrahydrofuran ring, on the other hand, can undergo ring-opening reactions under acidic or other specific conditions, leading to linear ether derivatives with further functionalization possibilities. The sulfonyl linkage also provides a site for potential cleavage or modification.

Based on the known reactivity of similar N-sulfonylated heterocycles and tetrahydrofuran derivatives, several potential transformations of this compound can be proposed. These transformations would lead to a variety of novel chemical intermediates with potential applications in medicinal chemistry and materials science.

The following table outlines some of the prospective synthetic pathways starting from this compound, highlighting its potential as a precursor for diverse chemical structures.

| Starting Material | Reagents and Conditions | Potential Intermediate | Potential Applications of Intermediate |

| This compound | Reductive Cleavage (e.g., Mg/MeOH or Na/NH₃) | Pyrrolidine and Oxolane-3-sulfinic acid | Building block for pharmaceuticals and agrochemicals. |

| This compound | Strong Acid (e.g., HBr, HI) | 1-(4-Halobutoxy)sulfonylpyrrolidine | Precursor for longer-chain functionalized ethers and sulfonyl derivatives. |

| This compound | Organometallic Reagents (e.g., Grignard or organolithium reagents) | Substituted pyrrolidines (via reaction at the sulfonyl group) | Synthesis of substituted alkaloids and other biologically active compounds. |

| This compound | Deprotection of Sulfonamide (e.g., HBr/phenol or dissolving metal reduction) | Pyrrolidine | Versatile intermediate for a wide range of chemical syntheses. |

These hypothetical transformations underscore the latent utility of this compound as a foundational molecule for generating a library of novel chemical intermediates. Further research into the specific reactivity of this compound is warranted to fully explore and validate its potential in synthetic chemistry.

Future Directions and Emerging Research Avenues for 1 Oxolan 3 Ylsulfonyl Pyrrolidine

Development of Novel and Efficient Synthetic Strategies

While established methods for synthesizing sulfonamides exist, the pursuit of greater efficiency, scalability, and sustainability necessitates the development of novel synthetic strategies for 1-(Oxolan-3-ylsulfonyl)pyrrolidine. Traditional syntheses often rely on the use of sulfonyl chlorides, which can be harsh and generate significant waste. mdpi.com Future research is likely to focus on greener and more innovative approaches.

Key areas for development include:

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and process control compared to batch reactions. acs.org Implementing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste generation. acs.org

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force (e.g., in a ball mill) to drive reactions, represent a significant advancement in green synthesis. rsc.org A one-pot, solvent-free procedure for sulfonamide synthesis has been demonstrated, and adapting this telescopic, environmentally friendly process could be a transformative approach for producing the target compound. rsc.org

Radical Carbonylation/Cyclization: Research into the synthesis of related heterocyclic structures like tetrahydrofuran-3-ones and pyrrolidin-3-ones has utilized radical carbonylation and cyclization reactions. Exploring similar radical-based strategies could open new pathways to the core scaffolds of this compound.

Catalyst-Free Syntheses: Developing methods that eliminate the need for catalysts simplifies procedures, reduces costs, and avoids potential contamination of the final product. rsc.org Research into catalyst-free condensation of sulfonamides with aldehydes points towards the potential for similar innovations in the synthesis of the title compound. rsc.org

Table 1: Comparison of Traditional and Emerging Synthetic Strategies

| Strategy | Description | Potential Advantages for this compound |

|---|---|---|

| Traditional Batch Synthesis | Reaction of a sulfonyl chloride with pyrrolidine (B122466) in a solvent like dichloromethane (B109758). mdpi.com | Well-established and understood methodology. |

| Flow Chemistry acs.org | Reagents are continuously pumped through a reactor. | Improved safety, scalability, efficiency, and waste reduction. |

| Mechanosynthesis rsc.org | Solvent-free reaction driven by mechanical grinding. | Highly sustainable, cost-effective, reduced waste, metal-free. |

| Radical Cyclization | Formation of cyclic structures via radical intermediates. | Access to complex scaffolds and potentially novel analogues. |

| Catalyst-Free Methods rsc.org | Reactions proceed without a catalyst, often under thermal or microwave conditions. | Simplified purification, lower cost, reduced environmental impact. |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The chemical reactivity of this compound is largely defined by its constituent functional groups: the sulfonamide, the pyrrolidine ring, and the oxolane (tetrahydrofuran) ring. While reactions typical of sulfonamides, such as the formation of N-sulfonylimines, are known rsc.org, a vast landscape of potential transformations remains unexplored.

Future research could investigate:

Functionalization of the Heterocyclic Rings: Exploring selective C-H activation or functionalization at various positions on both the pyrrolidine and oxolane rings could generate a diverse library of new derivatives with unique properties.

Ring-Opening Reactions: The oxolane ring, particularly if substituted with activating groups, could be a substrate for ring-opening reactions, providing access to linear compounds with multiple functional handles. researchgate.net

Radical-Mediated Reactions: The application of modern photoredox or electrochemical methods could unveil novel radical-based transformations, such as cross-couplings or cyclizations, initiated from the sulfonamide or the heterocyclic systems.

Asymmetric Transformations: Developing enantioselective reactions that utilize the inherent chirality of the oxolane-3-yl moiety or introduce new stereocenters on the pyrrolidine ring is a crucial step toward creating stereochemically pure compounds for potential pharmaceutical applications.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govnih.gov For a compound like this compound, these computational tools can accelerate discovery and optimization cycles dramatically.

Emerging applications in this area include:

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of novel, unsynthesized derivatives of this compound, including solubility, reactivity, and potential biological activity. This allows researchers to prioritize the most promising candidates for synthesis. chemrxiv.org

Reaction Optimization: AI-driven platforms, such as automated robotic systems, can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal synthesis protocol, outperforming human chemists in speed and efficiency. innovationnewsnetwork.com A recent study demonstrated how an ML model could interpret the heterogeneous reactivity of N-sulfonylimines, a class of compounds directly related to the title molecule. chemrxiv.org

Retrosynthesis and Novelty: AI tools can propose novel synthetic routes that a human chemist might not consider, fostering innovation in molecular design. chemrxiv.org They can also analyze vast datasets to identify new patterns in reactivity and guide the exploration of undiscovered chemical transformations. nih.gov

Table 2: Potential Applications of AI/ML in Research on this compound

| Application Area | Specific Task | Expected Outcome |

|---|---|---|

| Property Prediction | Predict physicochemical properties (e.g., logP, pKa) and biological activity (e.g., receptor binding). | In silico screening to prioritize high-potential derivatives for synthesis. chemrxiv.org |

| Reaction Optimization | Optimize yield and purity for synthetic reactions by exploring a multidimensional parameter space. | Accelerated development of efficient and robust synthetic protocols. innovationnewsnetwork.com |

| Reactivity Prediction | Predict the outcome of the compound in various chemical reactions, including multicomponent reactions. | Guide experimental design and uncover novel reactivity modes. chemrxiv.org |

| De Novo Design | Generate novel molecular structures based on the this compound scaffold with desired properties. | Expansion of the accessible chemical space for drug discovery. |

Sustainable Chemistry Initiatives in Compound Synthesis and Application

The principles of green chemistry are becoming increasingly integral to modern chemical synthesis. rsc.org Future work on this compound will undoubtedly be influenced by the drive for more environmentally benign processes.

Key initiatives include:

Use of Green Solvents: Shifting from traditional, often toxic and volatile, organic solvents to greener alternatives like water or bio-based solvents is a primary goal. mdpi.comresearchgate.net The synthesis of sulfonamides in water has been shown to be a viable and eco-friendly option. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Multicomponent reactions are an excellent example of this principle. frontiersin.org

Energy Efficiency: Employing methods like microwave-assisted synthesis or mechanochemistry can significantly reduce energy consumption and reaction times compared to conventional heating. rsc.org

Safer Reagents: Replacing hazardous reagents, such as highly reactive sulfonyl chlorides or toxic catalysts, with safer, more stable alternatives is crucial. researchgate.netosaka-u.ac.jp Recent developments in using sodium sulfinate as a sulfur source or developing safer methods for creating sulfonyl fluorides highlight this trend. researchgate.neteurekalert.org

Table 3: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application to Synthesis | Reference |

|---|---|---|

| Safer Solvents | Utilize water as the reaction medium, minimizing organic solvent waste. | mdpi.comresearchgate.net |

| Energy Efficiency | Employ solvent-free mechanochemical synthesis (ball milling). | rsc.org |

| Waste Prevention | Design one-pot or telescopic procedures to avoid intermediate purification steps. | rsc.org |

| Safer Reagents | Use stable sodium sulfinates instead of reactive sulfonyl chlorides as the sulfur source. | researchgate.net |

| Catalysis | Develop catalyst-free condensation reactions to simplify processes and reduce waste. | rsc.org |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are powerful tools for building molecular complexity and diversity. nih.govnih.gov They offer significant advantages in terms of efficiency, atom economy, and reduced waste. frontiersin.org

Future research could focus on designing MCRs that incorporate this compound or its key precursors. For example:

A three-component reaction involving an aldehyde, an amine, and a β-keto ester is a classic approach to building heterocyclic systems. nih.gov One could envision a scenario where a derivative of the oxolane sulfonyl moiety acts as one of the components.

The Passerini and Ugi reactions are isocyanide-based MCRs that are exceptionally versatile for creating peptide-like structures and complex heterocycles. nih.gov An MCR involving a pyrrolidine-based component, an aldehyde, a carboxylic acid, and an isocyanide could rapidly generate a library of highly complex molecules.

Pyrrolidine derivatives have been successfully used in three-component [3+2] cycloaddition reactions to form complex fused ring systems, demonstrating their utility as building blocks in MCRs. nih.gov

The development of such MCRs would not only provide rapid access to a wide array of novel analogues but also align with the principles of green and efficient chemistry.

Q & A

Q. What formulation challenges arise due to the solubility profile of this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.